molecular formula C14H20ClNO2 B1282948 2-(1-Benzylpiperidin-4-yl)acetic acid hydrochloride CAS No. 99944-02-2

2-(1-Benzylpiperidin-4-yl)acetic acid hydrochloride

Cat. No. B1282948
CAS RN: 99944-02-2
M. Wt: 269.77 g/mol
InChI Key: GBHAAUKHXCERKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Benzylpiperidin-4-yl)acetic acid hydrochloride is a compound that is structurally related to various biologically active molecules. While the specific molecule is not directly discussed in the provided papers, similar compounds with benzyl and piperidine components have been synthesized and studied for their biological activities and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including condensation and reduction processes. For instance, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl] methylpiperidine hydrochloride was achieved through several steps of Aldol condensation and reduction, resulting in a yield above 60% . This suggests that the synthesis of 2-(1-Benzylpiperidin-4-yl)acetic acid hydrochloride could potentially follow a similar pathway, involving the formation of a piperidine ring followed by benzyl group attachment and acetic acid incorporation.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction and quantum chemical calculations . For example, the charge density and molecular dynamics of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid were studied to understand the effects of intermolecular interactions, such as hydrogen bonding, on the molecule's properties . These techniques could be applied to 2-(1-Benzylpiperidin-4-yl)acetic acid hydrochloride to analyze its molecular conformation and electron density distribution.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in the context of their biological activity. For instance, [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid was synthesized and found to inhibit aldose reductase enzyme and protein glycation, indicating potential therapeutic applications . This implies that 2-(1-Benzylpiperidin-4-yl)acetic acid hydrochloride may also participate in specific chemical reactions relevant to biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been characterized using various analytical techniques. The melting point and infrared spectroscopy (IR) were used to confirm the chemical structure of synthesized products . Similarly, the identification of 2-hydroxy-4-methyl benzoic acid was performed using IR, mass spectrometry (MS), and nuclear magnetic resonance (NMR) . These methods could be employed to determine the physical and chemical properties of 2-(1-Benzylpiperidin-4-yl)acetic acid hydrochloride, such as its melting point, solubility, and spectral data.

Scientific Research Applications

Alcohol Oxidation Systems

2-(1-Benzylpiperidin-4-yl)acetic acid hydrochloride is used in the development of efficient alcohol oxidation systems. An example is the TEMPO-catalyzed alcohol oxidation system, which employs environmentally friendly solvents and achieves high yields of carbonyl compounds from various alcohols. This system tolerates various heteroaromatic rings and C=C bonds, and the oxidant used in this process is recyclable, which is advantageous for sustainable chemical processes (Li & Zhang, 2009).

Pharmaceutical Synthesis

This compound plays a role in the synthesis of pharmaceuticals. For example, it is used in the manufacturing route of GPIIb/IIIa receptor antagonists, showcasing its utility in the production of complex therapeutic agents. The process involves multiple steps, including lipase-catalysed resolution and palladium-catalysed aminocarbonylation, reflecting the compound's versatility in synthetic chemistry (Atkins et al., 2003).

Catalytic Hydrogenation Research

Research in catalytic hydrogenation has used 2-(1-Benzylpiperidin-4-yl)acetic acid hydrochloride to study the effects of various solvents and reaction conditions. These studies provide insights into how different molecular descriptors of nonreactive solvents relate to kinetic parameters in hydrogenation reactions (Jelčić et al., 2016).

Synthesis of Acetylcholinesterase Inhibitors

This compound is also involved in the synthesis of acetylcholinesterase inhibitors, which are significant in studying pharmacokinetic profiles of drugs like E2020. This highlights its relevance in the development of drugs for neurological disorders (Iimura et al., 1989).

Development of Energetic Materials

In the field of materials science, 2-(1-Benzylpiperidin-4-yl)acetic acid hydrochloride contributes to the synthesis of energetic materials. It is involved in the formation of nitroiminotetrazolate salts, demonstrating its application in the development of advanced materials with specific energetic properties (Joo et al., 2012).

properties

IUPAC Name

2-(1-benzylpiperidin-4-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c16-14(17)10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13;/h1-5,12H,6-11H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHAAUKHXCERKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99944-02-2
Record name 2-(1-benzylpiperidin-4-yl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 8 parts of ethyl 1-(phenylmethyl)-4-piperidineacetate hydrochloride and 80 parts of a dilute hydrochloric acid solution was stirred and refluxed for 4 hours. After cooling, the reaction mixture was evaporated. The residue was washed with 2-propanone and the solvent was evaporated again. The solid residue was washed with 2-propanone, filtered off and dried, yielding 6 parts of 1-(phenylmethyl)-4-piperidineacetic acid hydrochloride; mp. 137°-145° C. (2).
Name
ethyl 1-(phenylmethyl)-4-piperidineacetate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Benzylpiperidin-4-yl)acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(1-Benzylpiperidin-4-yl)acetic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(1-Benzylpiperidin-4-yl)acetic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(1-Benzylpiperidin-4-yl)acetic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(1-Benzylpiperidin-4-yl)acetic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(1-Benzylpiperidin-4-yl)acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.